molecular formula C65H90N18O17 B612323 Decapeptide-12 CAS No. 137665-91-9

Decapeptide-12

Cat. No.: B612323
CAS No.: 137665-91-9
M. Wt: 1395
Attention: For research use only. Not for human or veterinary use.
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Description

Decapeptide-12 is a synthetic peptide composed of a sequence of ten amino acids: tyrosine, arginine, serine, arginine, lysine, tyrosine, serine, serine, tryptophan, and tyrosine. It is known for its role as a tyrosinase inhibitor, an enzyme responsible for melanin production in the skin. This compound is widely recognized for its efficacy in reducing hyperpigmentation and promoting a more even skin tone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decapeptide-12 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Decapeptide-12 primarily undergoes reactions involving its amino acid residues. These reactions include:

    Oxidation: The tryptophan and tyrosine residues can undergo oxidation under certain conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions to enhance stability or activity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products: The major products formed from these reactions are modified peptides with altered properties, such as increased stability or enhanced activity.

Scientific Research Applications

Decapeptide-12 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

    Hydroquinone: A well-known skin-lightening agent that also inhibits tyrosinase but has potential side effects such as cytotoxicity.

    Arbutin: A natural derivative of hydroquinone with similar tyrosinase-inhibiting properties but lower potency.

    Kojic Acid: Another tyrosinase inhibitor used in skin-lightening products but can cause skin irritation in some individuals.

Uniqueness of Decapeptide-12: this compound stands out due to its high efficacy in inhibiting tyrosinase without causing cytotoxicity or significant side effects. It is suitable for all skin types, including sensitive skin, and has been shown to be effective at very low concentrations .

Biological Activity

Decapeptide-12 (DP-12) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of dermatology and cellular aging. This article explores the biological activity of this compound, focusing on its effects on skin conditions, cellular mechanisms, and potential therapeutic applications.

Overview of this compound

This compound is composed of ten amino acids and is known for its ability to modulate biological processes related to skin health. Its structure allows it to interact with various cellular pathways, making it a candidate for treatments targeting skin pigmentation disorders and aging.

Sirtuin Modulation

This compound has been shown to significantly influence the expression of sirtuin genes, which are critical in regulating cellular processes such as metabolism, DNA repair, and aging. Notably, studies have reported the following effects on sirtuin gene expression:

Sirtuin GeneUpregulation (%)
SIRT1141 ± 11
SIRT3121 ± 13
SIRT6147 ± 8
SIRT795 ± 14

These results indicate that this compound enhances the transcription of sirtuin genes in keratinocyte progenitors, suggesting a potential role in anti-aging therapies by promoting cellular resilience against stressors like UV radiation and oxidative damage .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties by reducing reactive oxygen species (ROS) levels in cells exposed to oxidative stress. For instance, in HaCaT cells treated with hydrogen peroxide, this compound improved cell viability and decreased ROS generation, highlighting its protective effects against oxidative damage .

Skin Conditions

  • Melasma : Clinical studies have demonstrated this compound's efficacy in treating melasma. In a 24-week study involving subjects with moderate to severe melasma, significant improvements were observed in skin pigmentation and overall aesthetics. Notably, 25% of subjects achieved complete clearance of melasma within six weeks of treatment .
  • Post-inflammatory Hyperpigmentation : Another study indicated that this compound accelerated the clearance of post-inflammatory hyperpigmentation in individuals with Fitzpatrick skin type IV. The peptide's mechanism is believed to involve the inhibition of tyrosinase activity, a key enzyme in melanin synthesis .
  • Solar Lentigines : In a study focused on solar lentigines caused by chronic sun exposure, this compound treatment led to complete clearance in 38.5% of participants after 24 weeks, with all subjects showing some degree of improvement .
  • Vitiligo : A real-world study involving patients with vitiligo demonstrated that this compound promoted re-pigmentation effectively. Over five months, approximately 71% of patients achieved marked re-pigmentation responses .

Safety Profile

This compound has been reported to have a favorable safety profile with minimal side effects compared to other skin-brightening agents. In clinical trials, subjects tolerated the treatment well without significant adverse reactions .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H90N18O17/c66-24-4-3-9-45(76-55(91)47(11-6-26-73-65(70)71)77-60(96)51(32-84)81-57(93)46(10-5-25-72-64(68)69)75-54(90)43(67)27-35-12-18-39(87)19-13-35)56(92)78-48(28-36-14-20-40(88)21-15-36)58(94)82-53(34-86)62(98)83-52(33-85)61(97)79-49(30-38-31-74-44-8-2-1-7-42(38)44)59(95)80-50(63(99)100)29-37-16-22-41(89)23-17-37/h1-2,7-8,12-23,31,43,45-53,74,84-89H,3-6,9-11,24-30,32-34,66-67H2,(H,75,90)(H,76,91)(H,77,96)(H,78,92)(H,79,97)(H,80,95)(H,81,93)(H,82,94)(H,83,98)(H,99,100)(H4,68,69,72)(H4,70,71,73)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVFAMLECFSFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H90N18O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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